![molecular formula C12H16ClN3O B2723831 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide CAS No. 878465-52-2](/img/structure/B2723831.png)
2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide
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Overview
Description
2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide (CPA) is a synthetic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. CPA is a member of the piperazine family, which is known for its analgesic and antipyretic properties. As such, it has attracted considerable attention from the scientific community for its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Potentials
A study by Mehta et al. (2019) involved the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for their antimicrobial and anticancer activities. Some derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, compound 5 exhibited notable anticancer activity, though less than standard drugs like 5-fluorouracil and tomudex. This suggests potential for further drug development and research into their mechanism of action (Mehta et al., 2019).
Antitumor Activity
In vitro studies on 1,2,4-triazine derivatives bearing a piperazine amide moiety, conducted by Yurttaş et al. (2014), revealed promising antiproliferative agents against breast cancer cells, with specific compounds showing efficacy comparable to cisplatin. This highlights the therapeutic potential of these derivatives in cancer treatment (Yurttaş et al., 2014).
Analgesic Activity
A novel compound, HYP-1, demonstrated binding to voltage-gated sodium channels and showed potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models, as researched by Kam et al. (2012). This suggests its utility in developing new pain management therapies (Kam et al., 2012).
Antihistamines and Anti-inflammatory Properties
Research by Smits et al. (2008) on new H4 receptor ligands, derived from the compound, demonstrated significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw edema model in rats. This indicates its potential in treating inflammatory conditions (Smits et al., 2008).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and evaluated them for in vitro anticancer and antituberculosis activities. Some compounds showed significant activity, suggesting a potential pathway for developing new therapeutic agents (Mallikarjuna et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on “2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide” and related compounds could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16/h1-4,11,15H,5-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVJDQMURFCSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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